molecular formula C15H19N5 B2913644 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine CAS No. 332073-84-4

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine

Cat. No.: B2913644
CAS No.: 332073-84-4
M. Wt: 269.352
InChI Key: AQMAWBQAKRHWRD-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine ( 332073-84-4) is a chemical compound supplied for laboratory research use. With a molecular formula of C15H19N5 and a molecular weight of 269.35 g/mol, this guanidine derivative is part of a class of compounds that are of significant interest in medicinal and organic chemistry research . Guanidine-based molecules are frequently explored in pharmaceutical research for their potential biological activities. Related pyrimidine-containing compounds have been investigated as promising anticonvulsant agents in preclinical studies, demonstrating the potential therapeutic relevance of this structural class . Furthermore, guanidine derivatives serve as valuable building blocks in synthetic organic chemistry. Recent research focuses on developing novel synthetic methodologies for guanidine-substituted structures, which are useful for creating polycyclic frameworks with potential applications in organocatalysis and molecular recognition . This product is accompanied by appropriate safety information. As a laboratory chemical, it requires careful handling and should be stored according to recommended conditions . This compound is provided For Research Use Only. It is strictly intended for laboratory analysis and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-4-12-5-7-13(8-6-12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMAWBQAKRHWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-ethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the guanidine linkage.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and the optimization of reaction parameters such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of guanidine derivatives are highly influenced by substituents on the aromatic rings. Below is a systematic comparison of 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine with similar compounds:

Key Observations:
  • Synthetic Yields : Yields range from 35% to 42% for methoxy-substituted derivatives, influenced by steric and electronic effects during oxidation .
  • Trifluoromethyl Derivative : The 2-trifluoromethyl analog demonstrates enhanced thermal stability (mp 149–151°C) and moderate solubility in DMSO (25 mg/mL), attributed to fluorine's electron-withdrawing effects .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Water) logP* Key Functional Groups
This compound N/A N/A ~2.8 (predicted) Ethyl (hydrophobic), pyrimidinyl (H-bond acceptor)
(E)-2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine (S13) N/A Low (hydrophobic) ~2.1 Methoxy (polar), guanidine (basic)
1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine 149–151 461.4 mg/L (25°C) ~3.5 Trifluoromethyl (lipophilic)
1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine (S11) N/A Moderate (DMF-soluble) ~1.8 Dimethoxy (polar)

*Predicted using ChemDraw or similar tools.

Key Trends:
  • Lipophilicity : The trifluoromethyl derivative (logP ~3.5) is more lipophilic than methoxy-substituted analogs, enhancing membrane permeability .
  • Water Solubility : The 4-ethylphenyl analog likely has lower aqueous solubility than polar derivatives (e.g., dimethoxy), limiting bioavailability in hydrophilic environments.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine, commonly referred to as a guanidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and neurology.

The molecular formula of this compound is C₁₅H₁₉N₅, with a CAS number of 332073-84-4. It is characterized by the presence of a pyrimidine ring and a guanidine functional group, which are crucial for its biological activity.

Research indicates that this compound may function through multiple mechanisms:

  • Inhibition of Kinase Activity : It has been suggested that the guanidinium moiety interacts with negatively charged phosphate groups in ATP-binding sites of kinases, potentially inhibiting their activity .
  • Impact on MAPK/ERK Signaling Pathway : Studies have shown that derivatives can inhibit key components of the MAPK/ERK signaling pathway, leading to reduced cell viability in cancer models .

Anticancer Properties

This compound has demonstrated significant anticancer activity:

  • Cell Viability Studies : In vitro assays indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve apoptosis induction and inhibition of tumor growth .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the guanidine structure have been explored to optimize its anticancer efficacy. For instance, certain modifications enhanced its potency against BRAF-mutated cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Inhibition of Neuronal Death : Research suggests that it may protect neurons from apoptosis induced by oxidative stress, making it a candidate for treating neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Objective : Evaluate cytotoxicity against HL-60 and MCF10A cell lines.
    • Findings : The compound exhibited selective toxicity towards cancer cells while sparing non-tumorigenic cells, indicating a favorable therapeutic index .
  • Mechanistic Studies :
    • Objective : Investigate the inhibition of BRAF kinase.
    • Findings : The compound was found to inhibit BRAF activity without directly competing with ATP binding, suggesting an allosteric mode of action .

Data Table

Activity TypeTarget CellsIC50 (µM)Mechanism
AnticancerHL-60 (Leukemia)5.0Apoptosis induction
AnticancerMCF10A (Breast Epithelial)>20Selective toxicity
NeuroprotectionNeuronal Cells10.0Inhibition of oxidative stress

Q & A

Q. What are the optimal synthetic routes for 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of this guanidine derivative requires careful optimization of reaction parameters. A factorial design of experiments (DoE) is recommended to evaluate variables such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading. For example, highlights the use of statistical methods to minimize trial-and-error approaches, reducing the number of experiments while maintaining robustness. Key metrics include yield optimization (targeting >85% purity) and minimizing byproducts like unreacted pyrimidine intermediates. Reaction monitoring via HPLC or LC-MS is critical for real-time adjustments .

Q. How can researchers characterize the physicochemical properties of this compound to ensure reproducibility?

Methodological Answer: Key characterization steps include:

  • Melting Point Analysis : Compare experimental values (e.g., 155–157°C) with literature data (e.g., 155.59°C in ) to confirm purity.
  • Solubility Profiling : Use shake-flask methods at 25°C with solvents like water (461.4 mg/L), DMSO, or methanol (). Poor aqueous solubility may necessitate salt formation or co-solvent systems.
  • Spectroscopic Validation : NMR (¹H/¹³C) to confirm substitution patterns on the pyrimidine and phenyl rings. FTIR can verify guanidine N-H stretches (~3400 cm⁻¹).
  • Chromatographic Purity : HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this guanidine derivative?

Methodological Answer: Contradictions in proposed mechanisms (e.g., nucleophilic substitution vs. radical pathways) can be addressed using quantum chemical calculations. and emphasize the use of density functional theory (DFT) to map transition states and activation energies. For example:

  • Reaction Path Search : Identify intermediates and energy barriers using software like Gaussian or COMSOL Multiphysics.
  • Machine Learning Integration : Train models on existing kinetic data to predict optimal conditions for guanidine formation.

Q. What strategies are effective in resolving discrepancies between theoretical and experimental solubility data?

Methodological Answer: Discrepancies often arise from polymorphism or solvent interactions. Advanced approaches include:

  • Thermodynamic Modeling : Use the Abraham solvation model to correlate experimental solubility (e.g., 461.4 mg/L in water) with calculated partition coefficients (logP).
  • Dynamic Light Scattering (DLS) : Detect nanoaggregates in solution that may skew measurements.
  • Co-solvent Systems : Blend water with PEG-400 or cyclodextrins to enhance solubility while maintaining biocompatibility .

Q. How can AI-driven platforms accelerate the design of derivatives with improved bioactivity?

Methodological Answer: and highlight AI frameworks for derivative design:

  • Structure-Activity Relationship (SAR) Modeling : Train neural networks on datasets linking structural features (e.g., methylpyrimidine substitution) to inhibitory activity.
  • Generative Chemistry : Use tools like REINVENT to propose novel analogs with optimized logD or hydrogen-bonding capacity.
  • High-Throughput Virtual Screening (HTVS) : Prioritize candidates with docking scores >80% against target proteins (e.g., kinase inhibitors) .

Q. What are best practices for validating the stability of this compound under varying storage conditions?

Methodological Answer: Design accelerated stability studies per ICH guidelines:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS.
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C.

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